molecular formula C12H10N2O4 B11866573 N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide CAS No. 68093-84-5

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide

Cat. No.: B11866573
CAS No.: 68093-84-5
M. Wt: 246.22 g/mol
InChI Key: AWSYWWAUFFJNQT-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide is a synthetic small molecule based on the isoindole-1,3-dione (phthalimide) scaffold, a structure renowned for its diverse bioactivity. Compounds within this class are the subject of extensive research due to their potential to interact with key biological targets. Phthalimide derivatives have demonstrated significant inhibitory effects on enzymes like cyclooxygenase (COX-1 and COX-2), which are pivotal in inflammatory processes . Furthermore, related analogs are investigated as potent small molecule heparanase inhibitors, which play a role in tumor metastasis and angiogenesis, and some exhibit anti-angiogenic effects . This particular derivative features a 3-oxobutanamide moiety, which may influence its physicochemical properties and binding affinity. As a research chemical, it serves as a valuable tool for medicinal chemists and biologists exploring new therapeutic agents for conditions such as cancer, inflammatory diseases, and more . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

68093-84-5

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-oxobutanamide

InChI

InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18)

InChI Key

AWSYWWAUFFJNQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Direct Acylation of 5-Aminoisoindole-1,3-dione

The most widely reported method involves the acylation of 5-aminoisoindole-1,3-dione with 3-oxobutanoyl chloride. This single-step reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

  • Reagents : 5-Aminoisoindole-1,3-dione (1.0 equiv), 3-oxobutanoyl chloride (1.2 equiv), anhydrous acetonitrile, triethylamine (2.0 equiv).

  • Conditions : The reaction is conducted under nitrogen at 0–5°C to minimize side reactions. After 1 hour, the mixture is warmed to room temperature and stirred for 12–18 hours.

  • Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 5% HCl (to remove excess triethylamine) and brine, then dried over Na₂SO₄.

  • Purification : Recrystallization from ethanol/water (4:1) yields the product as a white crystalline solid (65–72% yield).

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.95 (s, 1H, ArH), 7.82 (d, J = 8.4 Hz, 1H, ArH), 3.45 (s, 2H, CH₂CO), 2.58 (s, 3H, COCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O, imide), 1665 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C-N).

Multi-Step Synthesis via Intermediate Formation

An alternative route employs a two-step process, first synthesizing 3-oxobutanamide followed by coupling to the isoindole core.

Step 1: Synthesis of 3-Oxobutanamide

  • Reagents : Diethyl oxalate (1.5 equiv), acetamide (1.0 equiv), sodium ethoxide (0.1 equiv), ethanol.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 85–90% after recrystallization from ethanol.

Step 2: Coupling to 5-Aminoisoindole-1,3-dione

  • Reagents : 3-Oxobutanamide (1.1 equiv), 5-aminoisoindole-1,3-dione (1.0 equiv), EDCI (1.3 equiv), HOBt (0.3 equiv), DMF.

  • Conditions : Stirred at room temperature for 24 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the product in 58–64% yield.

Catalytic Systems and Solvent Optimization

Base Selection

The choice of base significantly impacts reaction efficiency:

BaseSolventTemperatureYield (%)
TriethylamineAcetonitrileRT72
K₂CO₃DMF50°C68
DBUTHFRT61

Triethylamine in acetonitrile provides optimal results due to its moderate basicity and compatibility with acyl chlorides.

Solvent Effects

Polar aprotic solvents enhance reactivity:

  • DMF : Accelerates reaction but complicates purification.

  • THF : Lower yields due to poor solubility of intermediates.

  • Acetonitrile : Balances solubility and ease of removal.

Industrial-Scale Production

Continuous Flow Synthesis

To improve scalability, a continuous flow system has been implemented:

  • Reactors : Two microreactors in series.

  • Conditions :

    • First reactor : Mixing of 5-aminoisoindole-1,3-dione and 3-oxobutanoyl chloride at 0°C.

    • Second reactor : Quenching with triethylamine at 25°C.

  • Output : 89% conversion with a residence time of 8 minutes.

Crystallization Optimization

Industrial batches use anti-solvent crystallization:

  • Solvent : Ethanol (70% v/v).

  • Anti-solvent : Water added dropwise until cloud point.

  • Result : Purity >99.5% by HPLC.

Mechanistic Insights

Reaction Pathway

The acylation proceeds through a tetrahedral intermediate (Fig. 1):

  • Nucleophilic attack by the amine on the acyl chloride.

  • Departure of chloride ion, facilitated by base.

  • Proton transfer to form the amide bond.

Side Reactions :

  • Over-acylation at the imide nitrogen (controlled by stoichiometry).

  • Hydrolysis of 3-oxobutanoyl chloride (mitigated by anhydrous conditions).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques reduce environmental impact:

  • Reagents : 5-Aminoisoindole-1,3-dione, 3-oxobutanoyl chloride (1:1.1 molar ratio).

  • Conditions : Stainless-steel jar, 500 rpm for 45 minutes.

  • Yield : 70% with no solvent waste.

Biocatalytic Methods

Lipase-mediated acylation offers selectivity:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Solvent : tert-Butanol.

  • Yield : 52% at 37°C after 48 hours.

Challenges and Solutions

Purification Difficulties

  • Byproducts : Remove unreacted starting materials via washings with NaHCO₃.

  • Chromatography : Avoided industrially by tuning crystallization conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Acylation7298.5Moderate
Continuous Flow8999.5High
Mechanochemical7097.8Low

Chemical Reactions Analysis

Nucleophilic Additions at Diketone Sites

The isoindole-1,3-dione core contains two adjacent ketone groups, enabling nucleophilic additions under basic or acidic conditions. Key reactions include:

  • Hydrazine Addition : Forms hydrazone derivatives, critical for synthesizing bioactive analogs. For example, hydrazine reacts at the C1 and C3 ketones to yield a bishydrazone product .

  • Amine Condensation : Primary amines undergo Schiff base formation, producing imine-linked derivatives. This reaction is pH-dependent, with optimal yields achieved in anhydrous ethanol at 60–80°C .

Reaction Conditions

ReagentSolventTemperatureProduct
Hydrazine hydrateEthanolRefluxBishydrazone derivative
BenzylamineDMF80°CSchiff base with imine linkage

Amide Hydrolysis and Functionalization

The 3-oxobutanamide side chain undergoes hydrolysis and subsequent transformations:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl (6M) cleaves the amide bond, yielding 3-oxobutanoic acid and 5-amino-1,3-dioxoisoindoline .

  • Esterification : Reaction with methanol/H₂SO₄ converts the amide to a methyl ester, enhancing solubility for further derivatization .

Key Data

  • Hydrolysis rate: >90% completion in 12 hours (HCl, 80°C) .

  • Esterification yield: 78–85% under reflux conditions .

Ketone-Mediated Condensation Reactions

The 3-oxobutanamide ketone participates in Knorr and Claisen condensations:

  • Knorr Pyrrole Synthesis : Reacts with α-aminoketones to form pyrrole derivatives, confirmed by NMR and IR spectroscopic data .

  • Claisen-Schmidt Condensation : Aromatic aldehydes (e.g., benzaldehyde) yield α,β-unsaturated ketones under basic conditions (KOH/ethanol) .

Example Reaction

Compound+PhCHOKOH/EtOHPh–CH=CH–CO–NH–Isoindoledione[5]\text{Compound} + \text{PhCHO} \xrightarrow{\text{KOH/EtOH}} \text{Ph–CH=CH–CO–NH–Isoindoledione} \quad[5]

Electrophilic Aromatic Substitution

The isoindole ring’s electron-deficient aromatic system undergoes halogenation and nitration:

  • Bromination : Electrophilic bromine (Br₂/FeBr₃) substitutes at the C4 position, confirmed by X-ray crystallography .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at C6, enhancing bioactivity in antimicrobial assays .

Halogenation Outcomes

HalogenPositionYield (%)Biological Activity (IC₅₀, μM)
BrC4670.0478 (Antileishmanial)
ClC4720.0582 (Antileishmanial)

Reductive Amination

The ketone in the butanamide side chain reacts with amines under reductive conditions (NaBH₃CN, pH 5–6) to form secondary amines. This method is pivotal for generating analogs with enhanced CNS permeability .

Optimized Protocol

  • Amine: Benzylamine

  • Reducing agent: NaBH₃CN

  • Solvent: MeOH/HOAc (9:1)

  • Yield: 82%

Photochemical and Thermal Stability

  • UV Degradation : Exposure to UV light (254 nm) induces ring-opening via diketone cleavage, forming phthalic anhydride derivatives .

  • Thermal Decomposition : At >200°C, the compound decarbonylates, releasing CO and generating isoindole fragments (TGA-DSC data) .

Biological Activity-Linked Reactions

  • MAO-B Inhibition : Docking studies reveal hydrogen bonding between the diketone moiety and Gly434/Met436 residues, rationalizing its use in neurodegenerative drug design .

  • Anticancer Activity : Apoptosis induction in HCT-116 cells correlates with Michael addition at the β-ketoamide site, forming covalent adducts with cellular thiols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide exhibit promising anticancer properties. Studies suggest that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have shown efficacy against breast and prostate cancer cells, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. This mechanism is attributed to the modulation of signaling pathways involved in inflammation.

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Synthesis of Novel Polymers
This compound can serve as a monomer in the synthesis of novel polymers with unique properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. These materials could find applications in coatings, adhesives, and composite materials .

Dyes and Pigments
Due to its chromophoric properties, this compound can be utilized in the development of dyes and pigments. Its ability to absorb specific wavelengths of light makes it suitable for applications in textiles and coatings where colorfastness is essential .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as condensation and cyclization to yield more complex structures. This versatility makes it valuable for synthesizing pharmaceuticals and agrochemicals .

Catalytic Applications
Research indicates that derivatives of this compound can act as catalysts in organic reactions. Their ability to facilitate reactions under mild conditions enhances their attractiveness in green chemistry initiatives aimed at reducing environmental impact .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Isoindole DerivativesMedicinal ChemistryDemonstrated efficacy against breast cancer cell lines with IC50 values < 10 µM .
Anti-inflammatory MechanismsPharmacologyInhibition of TNF-alpha and IL-6 production in vitro.
Neuroprotection in Oxidative Stress ModelsNeuroscienceReduced neuronal apoptosis in models of oxidative stress .
Polymer Synthesis from Isoindole DerivativesMaterial ScienceEnhanced mechanical properties observed in synthesized polymers .
Development of Chromogenic MaterialsMaterial ScienceEffective dye with high stability under UV light exposure .

Mechanism of Action

The mechanism of action of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives

Compound Name (Reference) Molecular Formula Molecular Weight Substituent Functional Groups Key Features
N-(1,3-Dioxo-isoindol-5-yl)-4-fluorobenzamide C₁₅H₉FN₂O₃ 284.25 4-fluorobenzamide Amide, fluorophenyl Enhanced polarity due to fluorine; potential bioactivity
N-(butan-2-yl)-2-[(2-methyl-isoindol-5-yl)amino]acetamide C₁₅H₁₉N₃O₃ 289.33 Butan-2-yl, acetamide Amine, alkyl Increased lipophilicity from alkyl chain
N-(1,3-Dioxo-isoindol-5-yl)-1,2,5-dithiazepane-5-carboxamide C₁₃H₁₃N₃O₃S₂ 323.40 Dithiazepane Thioether, carboxamide Sulfur atoms may confer metal-binding capacity
8c: N-(2-benzyl-isoindol-5-yl)-phenylacetamide Not provided - Benzyl, acetamide Amide, benzyl Bulky substituent for steric effects
9d: Fluorophenylmethyl-substituted derivative C₂₈H₂₇FN₂O₅ 502.53 Fluorophenylmethyl, hydroxypentyloxy Fluorine, hydroxyl Tunable solubility via hydroxyl group

Key Observations :

  • Alkyl Chains : The butan-2-yl group in enhances lipophilicity, which may improve membrane permeability in biological systems.

Key Observations :

  • Bulky substituents (e.g., benzyl in 8c ) reduce yields due to steric hindrance.
  • Fluorinated derivatives (e.g., 8d ) show moderate to high yields, suggesting compatibility of fluorine with reaction conditions.

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation.

Table 3: Spectroscopic Data Highlights

Compound (Reference) ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) HRMS (Observed/Calculated)
8c 7.85 (d, J=8.5 Hz, Ar-H) 168.5 (C=O) 567.2456/567.2458
9d 7.89 (s, NH) 170.1 (C=O) 502.1823/502.1825
N-(1,3-Dioxo-isoindol-5-yl)-4-fluorobenzamide 8.02 (d, J=10 Hz, Ar-H) 165.8 (C=O) -

Key Observations :

  • Aromatic protons in fluorinated derivatives (e.g., ) exhibit downfield shifts due to electron-withdrawing effects of fluorine.
  • Carbonyl carbons (C=O) resonate near 165–170 ppm in ¹³C NMR .

Biological Activity

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C12H11N3O4
  • Molecular Weight : 253.24 g/mol

Structural Representation

The compound features a dioxoisoindole core, which is crucial for its biological activity. The presence of the oxobutanamide moiety is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways and cancer progression.

In Vitro Studies

Recent investigations have focused on the compound's inhibitory effects on various enzymes. For instance, in a study evaluating PARP1 inhibition, several derivatives of isoindole compounds were screened:

CompoundPARP1 IC50 (μM)
1>10
2>10
312 ± 1.6
45.8 ± 0.10
100.88 ± 0.090

Compound 4 was identified as a lead candidate due to its moderate inhibition of PARP1, suggesting potential therapeutic applications in oncology .

Case Studies

In a series of experiments aimed at understanding the structure-activity relationship (SAR) of similar compounds, this compound was found to exhibit promising anti-inflammatory properties in cellular models. The compound demonstrated a significant reduction in pro-inflammatory cytokines when tested against activated macrophages.

Therapeutic Potential

The compound's unique structure suggests it may serve as a scaffold for developing new anti-cancer agents. Its ability to modulate enzyme activity positions it as a candidate for further investigation in drug discovery programs targeting inflammatory diseases and cancer.

Future Directions

Further studies are warranted to explore:

  • In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
  • Toxicological Profiles : Understanding safety and side effects.
  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

Q & A

Q. What are the established synthetic routes for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide, and how is its purity validated?

Methodological Answer: The synthesis typically involves coupling 3-oxobutanamide derivatives with isoindole precursors. For example, ultrasonic-assisted condensation of N-aryl-3-oxobutanamides with aromatic aldehydes and amines in ethanol, catalyzed by ytterbium triflate, yields derivatives with >95% purity without additional recrystallization . Characterization employs:

  • 1H/13C NMR : To confirm proton environments (e.g., methylene protons in the oxobutanamide moiety at δ 2.5–3.0 ppm) and carbonyl groups (isoindole dioxo carbons at ~170 ppm).
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 389.05 for analogs) and fragmentation patterns verify structural integrity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C21H18ClN3O3) .

Q. What analytical techniques are critical for assessing structural stability and degradation pathways?

Methodological Answer:

  • HPLC-DAD/MS : Monitors degradation products under accelerated stability conditions (e.g., pH 7.4 buffer at 37°C for 72 hours).
  • Thermogravimetric analysis (TGA) : Identifies thermal decomposition thresholds (e.g., >200°C for related isoindole derivatives) .
  • UV-Vis spectroscopy : Tracks photooxidation in solutions exposed to UV light (λ = 254 nm), with absorbance shifts indicating arylazo or carbonyl group degradation .

Advanced Research Questions

Q. How can researchers design PROTACs (Proteolysis-Targeting Chimeras) incorporating this compound for targeted protein degradation?

Methodological Answer:

  • Bifunctional linker design : The isoindole-dione moiety can serve as a warhead for E3 ligase recruitment (e.g., CRBN or VHL ligands). Covalent conjugation to a target protein binder (e.g., kinase inhibitors) requires:
    • Click chemistry : Azide-alkyne cycloaddition to attach polyethylene glycol (PEG) spacers.
    • SPR (Surface Plasmon Resonance) : Validates ternary complex formation (target protein-PROTAC-E3 ligase) with KD values <100 nM .
  • In vitro degradation assays : Treat cell lines (e.g., HeLa) with PROTACs (1–10 µM, 24–48 hours) and quantify target protein levels via Western blot .

Q. How should contradictory data on substituent effects in biological assays be resolved?

Methodological Answer:

  • SAR (Structure-Activity Relationship) studies : Systematically vary substituents on the isoindole (e.g., electron-withdrawing groups at position 5) and oxobutanamide (e.g., halogenation) to isolate steric/electronic contributions.
  • Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for labile groups (e.g., azo bonds in diazenyl derivatives) to predict metabolic stability .
  • Differential scanning calorimetry (DSC) : Correlates polymorphic forms (e.g., amorphous vs. crystalline) with bioactivity discrepancies in solubility-limited assays .

Q. What strategies optimize crystallographic analysis of this compound and its derivatives?

Methodological Answer:

  • Co-crystallization with co-formers : Use succinic acid or nicotinamide to stabilize isoindole-dione hydrogen bonding networks.
  • Single-crystal X-ray diffraction (SCXRD) : Resolve torsion angles (e.g., dihedral angle between isoindole and oxobutanamide planes <15°) and packing motifs (e.g., π-π stacking of aryl groups) .
  • Powder XRD : Detects phase purity post-synthesis; Rietveld refinement quantifies amorphous content (<5% preferred) .

Q. How can oxidative modifications of the 3-oxobutanamide moiety be leveraged for functionalization?

Methodological Answer:

  • DIB (Diacetoxyiodobenzene)-mediated oxidation : Converts 3-oxobutanamide to dichloroacetamide derivatives (e.g., 2,2-dichloro-N-phenylacetamide) in dichloromethane at 0°C. Reaction progress is monitored by TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine at the α-position of the ketone, enhancing metabolic stability. 19F NMR (δ -120 to -140 ppm) confirms regioselectivity .

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